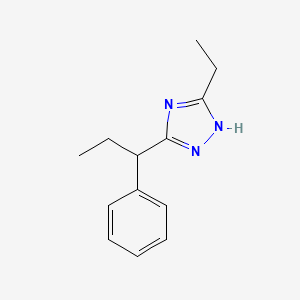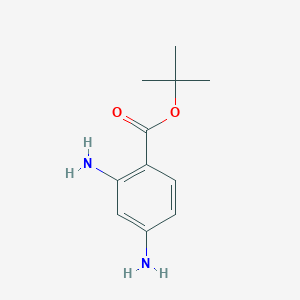
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it an important research tool in various fields of science.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole is not fully understood. However, it is known to interact with certain enzymes and receptors in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antifungal properties, as well as the ability to inhibit the growth of cancer cells. Additionally, this compound has been found to have anxiolytic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole in lab experiments include its ability to selectively target certain enzymes and receptors in the body, as well as its potential as a research tool for the development of new drugs. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in lab experiments.
Future Directions
There are several future directions for the study of 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole. One potential direction is the further exploration of its antifungal properties, with the aim of developing new antifungal drugs. Additionally, this compound could be studied for its potential as a treatment for various neurological disorders, such as epilepsy and anxiety.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, making it an important research tool in various fields of science. While there are some limitations to its use in lab experiments, the potential applications of this compound make it an important area of study for future research.
Synthesis Methods
The synthesis of 5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole involves the reaction of 1-phenylpropylamine with ethyl acetoacetate in the presence of acetic acid and sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Scientific Research Applications
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole has been used in various scientific research applications. It has been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
5-ethyl-3-(1-phenylpropyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-11(10-8-6-5-7-9-10)13-14-12(4-2)15-16-13/h5-9,11H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVKBYKOIRUDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)






![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)


![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)